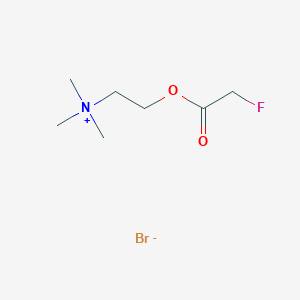Choline, bromide, fluoroacetate
CAS No.: 462-65-7
Cat. No.: VC20666196
Molecular Formula: C7H15BrFNO2
Molecular Weight: 244.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 462-65-7 |
|---|---|
| Molecular Formula | C7H15BrFNO2 |
| Molecular Weight | 244.10 g/mol |
| IUPAC Name | 2-(2-fluoroacetyl)oxyethyl-trimethylazanium;bromide |
| Standard InChI | InChI=1S/C7H15FNO2.BrH/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | FUQGENHANRISBP-UHFFFAOYSA-M |
| Canonical SMILES | C[N+](C)(C)CCOC(=O)CF.[Br-] |
Introduction
Chemical Structure and Physicochemical Properties
Choline bromide fluoroacetate is a salt composed of a choline cation (C₅H₁₄NO⁺) paired with bromide (Br⁻) and fluoroacetate (C₂H₂FO₂⁻) anions. The molecular formula C₇H₁₅BrFNO₂ corresponds to a molecular weight of 244.1019 g/mol . The choline moiety contributes a positively charged quaternary ammonium group, which enhances solubility in aqueous environments, while the fluoroacetate anion introduces a fluorine atom at the alpha position of the acetate backbone, altering its metabolic behavior.
Structural Features
-
Choline Component: The (2-hydroxyethyl)trimethylammonium group in choline facilitates interactions with lipid bilayers and neurotransmitter systems, critical for cellular membrane integrity and acetylcholine synthesis.
-
Fluoroacetate Component: The substitution of a fluorine atom for a hydrogen in acetate creates a "suicide inhibitor" of the tricarboxylic acid (TCA) cycle, as fluoroacetate is metabolized into fluorocitrate, which blocks aconitase .
-
Bromide Counterion: Bromide’s electronegativity and larger ionic radius compared to chloride may influence crystallization patterns and solubility .
Physical properties such as density, melting point, and boiling point remain uncharacterized in available literature, though the compound is described as a white powder in its pure form .
Synthesis and Manufacturing
The synthesis of choline bromide fluoroacetate involves sequential reactions to combine choline bromide with fluoroacetic acid. A representative pathway includes:
-
Choline Bromide Preparation: Choline (C₅H₁₄NO⁺) reacts with hydrobromic acid (HBr) to form choline bromide.
-
Fluoroacetic Acid Synthesis: Fluoroacetic acid is synthesized via halogen exchange, substituting a hydrogen atom in acetic acid with fluorine using potassium fluoride or similar agents .
-
Salt Formation: Choline bromide and fluoroacetic acid undergo neutralization to yield choline bromide fluoroacetate.
Alternative methods may involve ion-exchange chromatography or direct metathesis reactions. Radiochemical synthesis of related compounds, such as ¹⁸F-fluoroacetate, employs nucleophilic substitution with ¹⁸F-fluoride, achieving radiochemical yields of 55%–65% .
Biological Activity and Mechanisms
The biological effects of choline bromide fluoroacetate stem primarily from its fluoroacetate component, which disrupts cellular energy production.
Metabolic Disruption
Fluoroacetate is converted to fluorocitrate in the TCA cycle, inhibiting aconitase and causing citrate accumulation. This leads to:
-
ATP Depletion: Disrupted oxidative phosphorylation reduces ATP synthesis .
-
Lactic Acidosis: Compensatory glycolysis increases lactate production .
-
Cellular Apoptosis: Energy crisis triggers programmed cell death, particularly in high-metabolism tissues like cardiac and neural cells .
Choline’s Mitigating Effects
Choline may partially counteract fluoroacetate toxicity by:
-
Enhancing Membrane Repair: Supporting phosphatidylcholine synthesis to stabilize damaged membranes.
-
Neurotransmitter Modulation: Preserving acetylcholine levels, potentially reducing neurotoxic symptoms.
Applications in Research and Medicine
Diagnostic Imaging
In positron emission tomography (PET), ¹⁸F-fluoroacetate analogs have been explored for tumor imaging. Key findings include:
-
Prostate Cancer Detection: ¹⁸F-fluoroacetate showed moderate uptake in CWR22 tumors (0.78 ± 0.06 %ID/g at 2 hours) but was outperformed by ¹¹C-acetate in tumor-to-muscle ratios (2.32 vs. 1.43) .
-
Defluorination Challenges: Significant bone uptake due to ¹⁸F-fluoride release was observed in rodents (5.23 ± 1.64 %ID/g at 2 hours), though primate studies showed minimal defluorination .
Toxicological Research
Choline bromide fluoroacetate serves as a model compound for studying:
-
Metabolic Inhibition: Mechanisms of TCA cycle disruption and compensatory pathways .
-
Species-Specific Toxicity: Varied defluorination rates between rodents and primates highlight metabolic differences .
Comparative Analysis with Related Compounds
Choline bromide fluoroacetate uniquely merges choline’s cytoprotective roles with fluoroacetate’s metabolic toxicity, enabling dual applications in research and targeted therapies .
Research Gaps and Future Directions
-
Synthetic Optimization: Improved yields and purity via novel catalysts or green chemistry approaches.
-
Toxicity Profiling: Species-specific LD₅₀ studies and long-term exposure assessments.
-
Theranostic Applications: Dual-use probes combining diagnostic imaging and targeted drug delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume